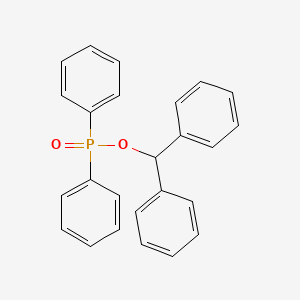

Diphenylmethyl diphenylphosphinate

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad and dynamic field encompassing compounds with a carbon-phosphorus bond. Within this domain, phosphinates, which are esters of phosphinic acid, represent a significant class of molecules. Diphenylmethyl diphenylphosphinate (B8688654) is specifically a phosphinate ester, positioning it within a well-established area of study. The phosphorus center in phosphinates is pentavalent and tetrahedral, and the nature of the substituents on the phosphorus atom and the ester group profoundly influences the compound's physical and chemical properties.

The presence of four phenyl groups in Diphenylmethyl diphenylphosphinate contributes to its steric bulk and electronic properties. The diphenylphosphinoyl moiety is a key structural motif found in various ligands used in catalysis and in compounds with interesting biological activities. The ester linkage, in this case to a diphenylmethyl (also known as benzhydryl) group, is a crucial feature that dictates its reactivity, particularly in substitution and hydrolysis reactions. The general synthesis of phosphinate esters often involves the reaction of a phosphinic chloride with an alcohol or the esterification of a phosphinic acid. bibliotekanauki.plumcs.pl

Significance in Contemporary Synthetic Methodologies and Mechanistic Studies

The significance of this compound in modern chemical synthesis lies in its potential utility as a reagent and as a subject for mechanistic inquiry. The diphenylmethyl group is a well-known protecting group for alcohols, prized for its stability under various conditions and its susceptibility to cleavage under specific, often mild, acidic or hydrogenolytic conditions. nih.govnih.gov This suggests that the this compound could serve as a precursor for generating the diphenylphosphinoyl moiety in a controlled manner during a synthetic sequence.

From a mechanistic standpoint, the study of reactions involving phosphinates, such as nucleophilic substitution at the phosphorus center or hydrolysis of the ester bond, provides fundamental insights into the behavior of organophosphorus compounds. The steric and electronic effects of the two phenyl groups on the phosphorus atom, combined with the bulky diphenylmethyl group, make this compound an interesting substrate for probing reaction mechanisms. For instance, the hydrolysis of phosphinate esters can proceed through different pathways, and the specific mechanism is often influenced by the nature of the ester group and the reaction conditions. researchgate.net The study of such reactions contributes to a deeper understanding of reaction kinetics, transition states, and the factors governing selectivity in organophosphorus chemistry.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant, its properties and reactivity can be inferred from studies on related compounds and general principles of organophosphorus chemistry.

One of the primary reactions of interest for phosphinate esters is their synthesis. A general and effective method for preparing diphenylphosphinic acid esters involves the reaction of chlorodiphenylphosphine (B86185) with an appropriate alcohol in the presence of a base like trimethylamine, followed by oxidation, often with hydrogen peroxide. bibliotekanauki.pl In the case of this compound, the alcohol would be diphenylmethanol (B121723).

Another synthetic route is the direct esterification of diphenylphosphinic acid with diphenylmethanol. This type of reaction is a fundamental transformation in organic chemistry.

The chemical properties of this compound are largely dictated by the P-O-C ester linkage. The phosphorus atom is electrophilic and can be attacked by nucleophiles, leading to the displacement of the diphenylmethoxide group. The diphenylmethyl group itself can influence the reaction rate and mechanism due to its steric bulk.

Below are interactive tables summarizing the general properties and synthetic methods applicable to this compound based on data from related compounds.

Table 1: General Properties of Related Phosphinates

| Property | Value (for related compounds) | Reference |

| Molecular Weight | ~232.21 g/mol (for Methyl diphenylphosphinate) | guidechem.com |

| Molecular Formula | C13H13O2P (for Methyl diphenylphosphinate) | guidechem.com |

| Physical State | Likely a solid at room temperature | N/A |

| Topological Polar Surface Area | 26.3 Ų (for Methyl diphenylphosphinate) | guidechem.com |

Table 2: General Synthetic Approaches to Diphenylphosphinate Esters

| Reaction | Reagents | General Conditions | Reference |

| From Diphenylphosphinic Chloride | Diphenylphosphinic chloride, Alcohol (e.g., Diphenylmethanol), Base (e.g., triethylamine) | Inert solvent | bibliotekanauki.pl |

| Esterification | Diphenylphosphinic acid, Alcohol (e.g., Diphenylmethanol), Acid catalyst or coupling agent | Dehydrating conditions | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

66004-00-0 |

|---|---|

Molecular Formula |

C25H21O2P |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[diphenylphosphoryloxy(phenyl)methyl]benzene |

InChI |

InChI=1S/C25H21O2P/c26-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)27-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H |

InChI Key |

FZVJFIIONYNCOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Diphenylmethyl Diphenylphosphinate (B8688654) Analogues

The synthesis of phosphinate esters, such as diphenylmethyl diphenylphosphinate, involves the formation of a P-O-C bond between a phosphinic acid moiety and an alcohol moiety. The strategies to achieve this can be approached by preparing the requisite precursors and coupling them in a final step.

Reduction of Carbonyl Precursors for Diphenylmethyl Moiety Formation

The diphenylmethyl (also known as benzhydryl) group is a core component of the target molecule. A primary route to obtaining the diphenylmethyl alcohol precursor is through the reduction of a suitable carbonyl compound, namely benzophenone. A variety of reducing agents can accomplish this transformation, converting the ketone functionality into a secondary alcohol. wikipedia.org

Common laboratory-scale reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄ but both are effective for the reduction of aldehydes and ketones. libretexts.org The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of benzophenone. libretexts.orgyoutube.com This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide and yield diphenylmethanol (B121723) (benzhydryl alcohol). libretexts.org

Chemoselective reductions are also possible. For instance, systems like NaBH₄ with catalytic amounts of molybdenum chloride (MoCl₅) can efficiently reduce ketones to their corresponding alcohols under aprotic conditions. researchgate.net The choice of reducing agent and reaction conditions can be tailored based on the presence of other functional groups in the molecule. youtube.com

Table 1: Representative Conditions for the Reduction of Ketones to Alcohols

| Carbonyl Precursor | Reducing Agent/System | Solvent | Conditions | Product | Yield |

| Aldehydes/Ketones | LiAlH₄ then H₂O | Ether or THF | Reflux | 1° or 2° Alcohol | Good to Excellent |

| Aldehydes/Ketones | NaBH₄ | Methanol (B129727)/Ethanol | Room Temp | 1° or 2° Alcohol | Good to Excellent |

| Ketones | [RuCl₂(phosphane)₂(diamine)] | 2-propanol/Base | N/A | 2° Alcohol | High |

| Aldehydes/Ketones | Zn(BH₄)₂ | N/A | Mild | 1° or 2° Alcohol | Good |

This table presents generalized data for carbonyl reductions. Yields and conditions are representative and vary based on the specific substrate and scale of the reaction. wikipedia.orglibretexts.orgresearchgate.net

Once diphenylmethanol is synthesized, it can be esterified with diphenylphosphinic acid or one of its activated derivatives to form the final product, this compound.

Formation from Diphenylmethyl Phosphate (B84403) Derivatives

An alternative strategy for forming diphenylmethyl-containing compounds involves the use of phosphate derivatives as precursors. It has been reported that reagents such as diphenylmethyl diphenyl phosphate can be used to generate diphenylmethyl ethers. rsc.org This suggests that the diphenylmethyl phosphate group can function as a leaving group in nucleophilic substitution reactions.

This methodology can be extended to the synthesis of phosphinates. In this proposed route, a suitable phosphinate anion could act as a nucleophile, attacking the diphenylmethyl phosphate derivative to displace the phosphate group and form the desired this compound ester. This approach is analogous to the use of phosphate triesters in the preparation of other nucleotide derivatives, which proceed via the release of the free nucleoside. nih.gov The synthesis of various phosphinate and phosphate derivatives of antiviral nucleosides like araA has demonstrated the viability of these phosphorus-centered functional groups in complex synthetic sequences. nih.gov

Precursor Chemistry of Diphenylmethyl Moieties

The diphenylmethyl (DPM) group is valuable in organic synthesis, not only as a component of active molecules but also as a bulky protecting group for alcohols. tandfonline.comtandfonline.com Its synthesis and derivatization are therefore well-established.

Strategies for Diphenylmethyl Ether Formation

The formation of diphenylmethyl ethers is a widely studied transformation that provides insight into the reactivity of the diphenylmethyl group. researchgate.net These reactions typically involve treating an alcohol with a diphenylmethylating agent. rsc.org

Several methods have been developed:

Acid-Catalyzed Etherification : Direct reaction of an alcohol with benzhydrol under acidic conditions can form DPM ethers. However, these conditions can be harsh and may lead to side products like bis(diphenylmethyl) ether through self-etherification. rsc.org

Using Trichloroacetimidate Reagents : A milder and highly efficient method involves the reaction of an alcohol with O-diphenylmethyl trichloroacetimidate. This reaction can proceed under thermal conditions in a solvent like toluene (B28343) without the need for a catalyst, making it suitable for substrates with acid- or base-sensitive functional groups. rsc.org

Catalytic Methods : Various catalysts can promote the formation of DPM ethers. Palladium(II) chloride and iron(III) chloride have been used to catalyze the reaction between alcohols and a DPM source, offering practical and efficient routes. rsc.orgresearchgate.net For example, catalytic FeCl₃ facilitates the transfer of the DPM group from 2-diphenylmethoxypyridine to a variety of alcohols with high yields. rsc.org

Table 2: Selected Methods for Diphenylmethyl Ether Synthesis

This table summarizes various reported methods for DPM ether synthesis. rsc.orgresearchgate.netrsc.org

Carbocationic Intermediates in Diphenylmethyl Derivatization

A key feature of diphenylmethyl chemistry is the stability of the diphenylmethyl carbocation (also known as the benzhydryl cation). This stability is due to the extensive resonance delocalization of the positive charge across the two phenyl rings. This carbocation is a common intermediate in many reactions used to form DPM derivatives, particularly under acidic conditions. tandfonline.comtandfonline.com

For instance, in the acid-catalyzed synthesis of DPM ethers from benzhydrol, the acid protonates the hydroxyl group, which then leaves as a water molecule to form the stable carbocation. rsc.org This electrophilic intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the final product. The formation of this intermediate explains why harsh acidic conditions can sometimes be detrimental, as the highly reactive cation can participate in undesired side reactions. rsc.org The deliberate generation and trapping of this carbocation is a cornerstone of diphenylmethyl derivatization.

Role of Related Phosphinate Compounds in Organic Synthesis

Phosphinates [R¹R²P(O)(OR)] are a versatile class of organophosphorus compounds with significant applications in synthesis. nih.gov They are structurally related to phosphonates and phosphates but offer unique reactivity. wikipedia.orgyoutube.com

Phosphinates serve as important building blocks for creating more complex molecules. For example, they are key precursors in the synthesis of phosphinic dipeptide analogues, which are studied as transition-state inhibitors of metalloproteases. mdpi.comresearchgate.net The synthesis of these analogues often involves the construction of phosphinic dipeptide derivatives through methods like Michael addition or amidoalkylation. mdpi.comresearchgate.net

Furthermore, phosphinates are central to modern methods for forming phosphorus-carbon bonds, offering a safer and more sustainable alternative to traditional reagents like phosphorus trichloride (B1173362) (PCl₃). epa.gov Palladium-catalyzed cross-coupling reactions between H-phosphinates and aryl electrophiles, for example, provide a direct route to arylphosphinates and related compounds. organic-chemistry.org The reactivity of the P-H bond in H-phosphinate esters allows for various transformations, including alkylation and addition to alkenes and alkynes, expanding the toolkit for organophosphorus chemistry. organic-chemistry.org The incorporation of the phosphinate moiety into heterocyclic structures has also led to the development of novel molecular scaffolds. nih.gov

Methyl Diphenylphosphinate as a Carbon-Phosphorus Bond-Forming Reagent

Methyl diphenylphosphinate serves as a valuable precursor in the formation of new carbon-phosphorus (C-P) bonds. The reactivity of methyl diphenylphosphinate is primarily centered on the phosphorus atom, which can act as an electrophile, and the methyl ester group, which can function as a leaving group in nucleophilic substitution reactions.

One of the primary methods for forming a C-P bond using methyl diphenylphosphinate involves the nucleophilic substitution at the phosphorus center. In these reactions, an organometallic reagent, such as an organolithium or Grignard reagent, attacks the electrophilic phosphorus atom. This results in the displacement of the methoxy (B1213986) group (-OCH3) and the formation of a new C-P bond. The facility of this reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, less sterically hindered organolithium reagents tend to react with inversion of configuration at the phosphorus atom.

The methyl ester of diphenylphosphinic acid is a key intermediate in these transformations. It can be synthesized through several methods, including the reaction of diphenylphosphinic chloride with methanol in the presence of a base like triethylamine. Alternatively, a greener approach involves the microwave-assisted direct esterification of diphenylphosphinic acid with methanol, often facilitated by an ionic liquid catalyst.

The utility of methyl diphenylphosphinate extends to the synthesis of P-chiral phosphines, which are important ligands in asymmetric catalysis. In a multi-step synthesis, optically active methyl diphenylphosphinate can be reacted with a sequence of different organometallic reagents to introduce various substituents at the phosphorus center, leading to the formation of enantiomerically pure tertiary phosphines. The stereochemical outcome of these reactions is crucial and is often controlled by the choice of reagents and reaction pathways.

Table 1: Reactivity of Methyl Diphenylphosphinate in C-P Bond Formation

| Reactant | Reagent | Product Type | Key Transformation |

| Methyl diphenylphosphinate | Organolithium (RLi) | Tertiary Phosphine (B1218219) Oxide | Nucleophilic substitution at phosphorus, formation of a new P-C bond. |

| Methyl diphenylphosphinate | Grignard Reagent (RMgX) | Tertiary Phosphine Oxide | Nucleophilic substitution at phosphorus, formation of a new P-C bond. |

Amino Diphenylphosphinates in Ring Expansion and Aza-Baeyer–Villiger Rearrangements

Amino diphenylphosphinates have emerged as powerful reagents in synthetic organic chemistry, particularly for their application in ring expansion reactions and aza-Baeyer–Villiger rearrangements. These compounds, which are readily prepared from hydroxylamine, offer a mild and efficient alternative to traditional methods for nitrogen insertion into cyclic ketones. researchgate.netbibliotekanauki.plmdpi.comguidechem.com

A significant application of amino diphenylphosphinates is the ring expansion of cyclobutanones to produce γ-lactams, which are prevalent structural motifs in many biologically active molecules. researchgate.netbibliotekanauki.plmdpi.comguidechem.com This transformation proceeds under mild conditions and demonstrates high regioselectivity, stereospecificity, and chemoselectivity. bibliotekanauki.plchemicalbook.com The reaction mechanism is distinct from the classical Beckmann rearrangement and is proposed to involve a Criegee-like intermediate. bibliotekanauki.plchemicalbook.com This pathway avoids the often harsh conditions required for oxime formation and rearrangement in the Beckmann protocol. researchgate.net

The reaction is initiated by the nucleophilic attack of the amino diphenylphosphinate on the carbonyl group of the cyclobutanone. The subsequent rearrangement involves the migration of one of the α-carbon atoms to the nitrogen atom, leading to the expansion of the ring and the formation of the corresponding γ-lactam. The migratory aptitude of the adjacent groups generally follows the principles of the parent Baeyer-Villiger oxidation. bibliotekanauki.plchemicalbook.com

The versatility of this methodology has been demonstrated in the synthesis of medicinally relevant compounds, including the drug candidate Rolipram and its N-alkylated analogs. bibliotekanauki.plchemicalbook.com The mild reaction conditions tolerate a wide range of functional groups and steric hindrance, making it suitable for late-stage skeletal editing of complex molecules. researchgate.netbibliotekanauki.plchemicalbook.com

Table 2: Application of Amino Diphenylphosphinates in Synthesis

| Substrate | Reagent | Product | Reaction Type |

| Cyclobutanone | Amino diphenylphosphinate | γ-Lactam | Aza-Baeyer–Villiger Rearrangement |

| Substituted Cyclobutanones | Amino diphenylphosphinate | Substituted γ-Lactams | Stereospecific Ring Expansion |

Reaction Mechanisms and Kinetic Studies

Nucleophilic Substitution at Phosphorus Centers

Nucleophilic substitution reactions at the phosphoryl (P=O) center are central to the chemistry of diphenylmethyl diphenylphosphinate (B8688654). sapub.org These reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a leaving group. Two primary mechanistic models are used to describe these processes: a concerted, single-step mechanism and a stepwise mechanism that proceeds through a high-energy intermediate. sapub.orgpsiberg.comdifferencebetween.com The distinction between these pathways lies in the timing of bond formation and bond cleavage. psiberg.comdifferencebetween.com

The nature of the nucleophile and the leaving group plays a significant role in determining which mechanistic path is favored. For instance, reactions with less basic nucleophiles and better leaving groups tend to follow a concerted pathway. sapub.org Conversely, the use of very basic nucleophiles and poor leaving groups often favors a stepwise mechanism. sapub.org

In a concerted mechanism, the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the leaving group. sapub.orgpsiberg.com This process proceeds through a single transition state without the formation of a stable intermediate. sapub.orgdifferencebetween.com Concerted reactions are characterized by a single energy barrier that must be overcome for the reaction to proceed. psiberg.com

One proposed model for a concerted reaction involves a frontside attack by the nucleophile, leading to a four-center-type transition state. This type of mechanism is suggested to occur, for example, with stronger nucleophiles where a hydrogen-bonding interaction can facilitate the attack. sapub.org In this arrangement, the nucleophile approaches the phosphorus atom from the same side as the leaving group.

Stepwise mechanisms involve the formation of a distinct, albeit often transient, intermediate species. sapub.orgpsiberg.com These reactions occur in multiple steps, each with its own transition state. psiberg.com The key feature of this pathway in phosphorus chemistry is the formation of a pentacoordinate intermediate. sapub.orgnih.govyoutube.com

This addition-elimination mechanism involves the nucleophile first adding to the phosphorus center to form the pentavalent intermediate, which then eliminates the leaving group in a subsequent step. libretexts.org

The most commonly invoked intermediate in stepwise nucleophilic substitution at phosphorus is a trigonal bipyramidal pentacoordinate (TBP-5C) species. sapub.orgnih.govyoutube.com This structure has the central phosphorus atom bonded to five substituents. nih.gov In the context of a backside attack, which is analogous to the SN2 reaction at carbon, the incoming nucleophile and the departing leaving group typically occupy the two axial positions of the trigonal bipyramid. nih.govlibretexts.org This geometry generally leads to an inversion of the stereochemical configuration at the phosphorus center. nih.gov

The stability and fate of this TBP-5C intermediate are critical. It can either decompose to products or undergo a process called pseudorotation, which can lead to retention of stereochemistry. nih.gov

The distinction between a fully concerted and a fully stepwise mechanism is not always absolute. Instead, a mechanistic continuum is often considered, where the transition state can have varying degrees of "associative" (bond-making) and "dissociative" (bond-breaking) character. researchgate.netnih.govnih.gov

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), is a powerful tool for elucidating the precise nature of the reaction pathway. mdpi.commdpi.com By examining the geometry and energy of the transition state, researchers can determine whether it more closely resembles the reactants, products, or a pentacoordinate intermediate. This helps to place the reaction on the spectrum from a "loose" transition state (more dissociative character) to a "tight" transition state (more associative character). nih.gov

For example, kinetic studies, such as those measuring Brønsted coefficients (βnuc and βlg), provide insight into the degree of bond formation and cleavage in the transition state. sapub.orgsapub.org A βnuc value of 0.53 for the reaction of a dinitrophenyl diphenylphosphinate with primary amines suggests a concerted mechanism. sapub.org

Table 1: Comparison of Concerted and Stepwise Mechanisms in Nucleophilic Substitution at Phosphorus

| Feature | Concerted Mechanism (SN2-like) | Stepwise Mechanism (Addition-Elimination) |

| Number of Steps | One differencebetween.com | Multiple differencebetween.com |

| Intermediate | None, only a transition state sapub.org | Pentacoordinate intermediate (e.g., TBP-5C) sapub.orgnih.gov |

| Bonding Changes | Simultaneous bond formation and cleavage sapub.orgpsiberg.com | Sequential bond formation then cleavage libretexts.org |

| Stereochemistry | Typically inversion of configuration youtube.comnih.gov | Can result in inversion or retention nih.gov |

| Favored by | Less basic nucleophiles, good leaving groups sapub.org | Very basic nucleophiles, poor leaving groups sapub.org |

Stepwise Mechanisms and Pentacoordinate Intermediates[7],[8],

Influence of Reaction Conditions on Mechanism

The mechanism of nucleophilic substitution at the phosphorus center of compounds like diphenylmethyl diphenylphosphinate is not static and can be significantly influenced by the reaction conditions. Factors such as the solvent, temperature, and the specific nature of the nucleophile and leaving group can shift the reaction pathway along the continuum between concerted and stepwise. sapub.orgmdpi.com

For instance, a change in the nucleophile's basicity or the leaving group's ability can trigger a switch from a concerted to a stepwise mechanism, or vice versa. sapub.org The solvent can also play a crucial role by stabilizing or destabilizing the transition state or any charged intermediates that may form. mdpi.com Computational studies have shown that the polarity of the solvent can affect the character of the transition state in phosphoryl transfer reactions. nih.gov

Kinetic studies under varying conditions are essential for mapping out the mechanistic landscape. For example, linear Brønsted-type plots are often indicative of a consistent mechanism, such as a concerted process, across a series of reactants. sapub.orgsapub.org

Table 2: Influence of Reaction Parameters on Mechanistic Pathways

| Parameter | Effect on Mechanism |

| Nucleophile | Stronger, more basic nucleophiles can favor a stepwise mechanism. sapub.org |

| Leaving Group | Better leaving groups (weaker bases) tend to promote a concerted pathway. sapub.org |

| Solvent | Polarity can influence the stability of charged intermediates and transition states, potentially shifting the mechanism. mdpi.comnih.gov |

| Temperature | Can affect reaction rates and may influence the relative energies of competing pathways. mdpi.com |

Catalytic Effects on Reaction Pathways

General-Base Catalysis (e.g., Imidazole)

In this mechanism, an imidazole (B134444) molecule abstracts a proton from a water molecule, increasing its nucleophilicity. The resulting hydroxide (B78521) ion then attacks the electrophilic phosphorus center of the diphenylphosphinate ester. This is in contrast to a nucleophilic catalysis mechanism where the imidazole would directly attack the phosphorus atom. The steric hindrance around the phosphorus atom in diphenylphosphinate esters makes nucleophilic attack by imidazole inefficient. rsc.org

Further evidence for the general-base mechanism comes from the observation that the hydrolysis of 4-nitrophenyl diphenylphosphinate yields a stoichiometric amount of 4-nitrophenol, with a 1:1 relationship between the catalyst and the product formed. rsc.org

The bimolecular rate constants for the imidazole-catalyzed hydrolysis of various substituted aryl diphenylphosphinates have been determined at different temperatures, as shown in the table below.

Bimolecular Rate Constants for the Imidazole-Catalysed Hydrolysis of Aryl Diphenylphosphinates

| Substituent (X) in X-C₆H₄OP(O)Ph₂ | Temperature (°C) | Bimolecular Rate Constant (k_im) (l.mol⁻¹min⁻¹) |

|---|---|---|

| 4-NO₂ | 25 | 2.50 |

| 4-NO₂ | 55 | 21.6 |

| 4-CHO | 25 | 0.93 |

| 4-Cl | 25 | 0.088 |

| H | 25 | 0.021 |

| 4-CH₃ | 25 | 0.012 |

Kinetic Investigations and Reactivity Parameters

Linear Free Energy Relationships (LFERs)

Linear free energy relationships, particularly the Hammett equation, have been instrumental in elucidating the mechanism of the imidazole-catalyzed hydrolysis of aryl diphenylphosphinates. A Hammett plot for this reaction, correlating the logarithm of the bimolecular rate constant (log k_im) with the Hammett substituent constant (σ), yields a good linear relationship. rsc.org

At 25°C, the Hammett reaction constant (ρ) for the imidazole-catalyzed hydrolysis is +2.88. rsc.org At 55°C, the value is slightly lower at +2.64. rsc.org A large, positive ρ value indicates that the reaction is highly sensitive to electronic effects of the substituents on the aryl leaving group. Specifically, it signifies that there is a significant build-up of negative charge in the transition state at the atom to which the substituted phenyl ring is attached (the oxygen atom). This is consistent with a mechanism where the P-OAr bond is breaking in the rate-determining step, leading to the development of a phenoxide-like character in the leaving group.

This strong positive ρ value, in conjunction with the solvent isotope effect, provides compelling evidence for a stepwise general-base catalyzed mechanism rather than a concerted displacement. rsc.org For comparison, the hydroxide-ion catalyzed hydrolysis of the same esters yields a smaller ρ value of +1.55 at 25°C. rsc.org

Hammett-σ Correlation for Imidazole-Catalysed Hydrolysis of Aryl Diphenylphosphinates at 25°C

| Substituent (X) | σ Value | log(k_im) |

|---|---|---|

| 4-NO₂ | 0.78 | 0.398 |

| 4-CHO | 0.42 | -0.032 |

| 4-Cl | 0.23 | -1.056 |

| H | 0.00 | -1.678 |

| 4-CH₃ | -0.17 | -1.921 |

Activation Parameters (e.g., Activation Enthalpy and Entropy)

The study of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provides further mechanistic details by describing the energy and molecular order changes in going from the reactants to the transition state.

While specific values for this compound are not documented, the trends observed in the alkaline ethanolysis of Y-substituted phenyl diphenylphosphinates are informative. In these reactions, the enthalpy of activation (ΔH‡) was found to be strongly dependent on the nature of the substituent in the leaving group. In contrast, the entropy of activation (ΔS‡) remained relatively constant as the substituent was varied from electron-donating to strongly electron-withdrawing. libretexts.org This trend, where ΔH‡ is sensitive to substituent effects while ΔS‡ is not, is consistent with a concerted mechanism. A highly ordered transition state, as expected for a bimolecular concerted reaction, would typically result in a negative ΔS‡, and the relative insensitivity of this value to the leaving group substituent suggests a consistent geometry of the transition state across the series.

Nucleofugality Scale of Diphenylphosphinate (DPP)

Nucleofugality refers to the ability of a leaving group to depart with the bonding electron pair. A quantitative scale of nucleofugality allows for the comparison of different leaving groups and prediction of reaction rates. While comprehensive nucleofugality scales exist for many common leaving groups, the specific placement of the diphenylphosphinate (DPP) group on such a scale is not well-established in the literature.

The nucleofugality of a group is related to several factors, including the strength of the bond being broken, the stability of the resulting anion, and solvation effects. The diphenylphosphinate anion is stabilized by the electron-withdrawing phenyl groups and the potential for d-orbital participation of the phosphorus atom. However, its relative leaving group ability compared to more common nucleofuges like halides or sulfonates has not been quantitatively determined through systematic kinetic studies. The development of such a scale would require a series of kinetic measurements in standardized solvolysis reactions.

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of diphenylmethyl diphenylphosphinate (B8688654). By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, connectivity, and even dynamic processes.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the diphenylmethyl diphenylphosphinate molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information about the electronic environment and neighboring protons.

In a typical ¹H NMR spectrum of a related compound, diphenylphosphine (B32561), the protons on the phenyl rings typically appear as a multiplet in the aromatic region, around 7.26–7.60 ppm. rsc.org For this compound, the methoxy (B1213986) group protons would present a distinct singlet, while the phenyl protons would exhibit complex multiplets in the downfield region, reflecting their varied chemical environments.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Methyl (CH₃) | ~3.7 | Singlet |

| Note: This is an illustrative table based on general principles and data for similar compounds. Actual chemical shifts can vary based on solvent and other experimental conditions. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment.

For instance, in a similar compound, propyl-diphenylphosphine, the carbon atoms of the phenyl groups show signals in the aromatic region (around 128-139 ppm), with distinct signals for the ipso, ortho, meta, and para carbons. rsc.org The phosphorus-carbon coupling (J-P-C) further aids in the assignment of these signals. rsc.org In this compound, the methyl carbon would appear at a characteristic upfield chemical shift, while the aromatic carbons would populate the downfield region.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Phosphorus Coupling (JP-C, Hz) |

| Phenyl (ipso) | ~137.5 | ~13.8 |

| Phenyl (ortho, meta, para) | 128 - 134 | 6.9 - 18.8 |

| Methyl (CH₃) | ~50 | Variable |

| Note: This is an illustrative table based on data for analogous compounds. rsc.org Actual values may differ. |

Phosphorus-31 (³¹P) NMR is a particularly powerful tool for studying phosphorus-containing compounds like this compound. nih.govuni-muenchen.de The ³¹P nucleus is 100% abundant and has a wide chemical shift range, making it highly sensitive to the electronic and steric environment around the phosphorus atom. organicchemistrydata.org

The ³¹P NMR spectrum of this compound would show a single resonance, the chemical shift of which is characteristic of a phosphinate ester. This technique is invaluable for monitoring the progress of reactions involving this compound, as any transformation at the phosphorus center will result in a significant change in the ³¹P chemical shift. For example, the chemical shift of related phosphine (B1218219) oxides is distinct from that of phosphines. uni-muenchen.de This allows for direct observation of the conversion of reactants to products and the identification of any phosphorus-containing intermediates or byproducts.

| Phosphorus Species | Typical 31P Chemical Shift (δ, ppm) |

| Diphenylphosphine | ~ -41 |

| Triphenylphosphine | ~ -5 |

| Triphenylphosphine oxide | ~ +25 |

| Diphenylphosphinate Esters | Varies (typically in the phosphinate region) |

| Note: This table provides a general range for different classes of phosphorus compounds to illustrate the diagnostic power of ³¹P NMR. |

When this compound is utilized in reactions involving organosilanes, Silicon-29 (²⁹Si) NMR spectroscopy becomes a crucial analytical technique. researchgate.netunige.chresearchgate.net ²⁹Si NMR provides detailed information about the silicon-containing species present in a reaction mixture, allowing for the elucidation of reaction mechanisms and the characterization of products. unige.chresearchgate.net

For example, in a reaction where a hydrosilane is functionalized, ²⁹Si NMR can distinguish between the starting silane (B1218182), intermediates, and the final silylated product. rsc.org The chemical shift of the silicon nucleus is highly sensitive to its substituents. unige.ch By monitoring the changes in the ²⁹Si NMR spectrum over time, one can track the consumption of the starting silane and the formation of the product, providing insights into the reaction kinetics and mechanism. researchgate.net

| Silicon Species | Typical 29Si Chemical Shift (δ, ppm) |

| Hydrosilanes (e.g., PhSiH₃) | -30 to -60 |

| Alkoxysilanes (e.g., PhSi(OR)₃) | -70 to -80 |

| Silyl Ethers (e.g., R-O-SiPh₃) | +10 to +20 |

| Phenyl-substituted silanes | Varies depending on other substituents |

| Note: This is an illustrative table showing typical chemical shift ranges for different types of organosilicon compounds. |

In instances where reactions involving this compound are conducted in the presence of fluorine-containing reagents or catalysts, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for analysis. researchgate.net The ¹⁹F nucleus has a high natural abundance and sensitivity, and its chemical shifts are very responsive to the local electronic environment. researchgate.net

This technique is particularly useful for identifying and quantifying fluorine-containing counterions, catalysts, or reaction byproducts. For example, if a reaction utilizes a catalyst with a triflate (CF₃SO₃⁻) or tetrafluoroborate (B81430) (BF₄⁻) counterion, ¹⁹F NMR can be used to monitor the integrity of the catalyst and to detect any decomposition pathways that might involve the counterion. The wide chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine-containing species. researchgate.net

| Fluorinated Species | Typical 19F Chemical Shift (δ, ppm) |

| Triflate (CF₃SO₃⁻) | ~ -78 |

| Tetrafluoroborate (BF₄⁻) | ~ -153 |

| Hexafluorophosphate (PF₆⁻) | ~ -71 |

| Note: This table provides typical ¹⁹F NMR chemical shifts for common fluorine-containing anions, referenced to CFCl₃. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, mass spectrometry serves as a critical tool for confirming its molecular structure.

Various ionization techniques can be employed, such as electron impact (EI) or chemical ionization (CI). nih.gov In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule would be observed, confirming its molecular weight. Further fragmentation of the molecular ion provides characteristic patterns that can be used to deduce the structure of the molecule. For instance, the fragmentation of related diphenylmethane (B89790) compounds often shows characteristic peaks corresponding to the diphenylmethyl cation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This capability is crucial for the unambiguous identification of this compound.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Formula | Mass (Da) | Abundance (%) |

|---|---|---|---|

| Monoisotopic | C₂₅H₂₃O₂P | 386.1436 | 100.00 |

| A+1 | C₂₄¹³CH₂₃O₂P | 387.1469 | 27.69 |

This table presents the theoretical isotopic distribution for the molecular ion of this compound, which can be verified by HRMS.

The high mass accuracy of HRMS also aids in the identification of fragment ions, providing further structural information.

Fast Atom Bombardment (FAB) and Chemical Ionization (CI) for Fragment Analysis

Fast Atom Bombardment (FAB) and Chemical Ionization (CI) are soft ionization techniques in mass spectrometry that are particularly useful for analyzing thermally labile or non-volatile compounds like phosphinate esters. These methods typically produce a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺), which helps in determining the molecular weight. Furthermore, the controlled fragmentation observed with these techniques provides valuable structural information.

Fast Atom Bombardment (FAB-MS)

In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). This process causes desorption and ionization, leading to the formation of molecular ions and some characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the cleavage of the P-O, P-C, and C-O bonds.

Common fragmentation patterns for aromatic phosphinates under FAB-MS can include the loss of the diphenylmethyl group or the phenyl groups attached to the phosphorus atom. The fragmentation of phosphopeptides, which share the phosphate (B84403) ester linkage, has been shown to involve the loss of the phosphate moiety. nih.gov

Chemical Ionization (CI-MS)

Chemical Ionization is a softer ionization method than electron impact (EI) and results in less fragmentation. youtube.com In CI, a reagent gas (like methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule to produce ions, typically through proton transfer. youtube.com This often results in a strong [M+H]⁺ ion, confirming the molecular weight of this compound.

For organophosphorus compounds, CI-MS can provide selective ionization and produce higher-mass fragment ions which can be crucial for structural elucidation. acs.org The fragmentation of diphenylmethane-containing compounds in CI-MS often shows peaks corresponding to the diaromatic rings. rsc.org The analysis of organophosphate esters using CI has demonstrated characteristic reaction mechanisms, such as protonation. researchgate.net

Table 2: Potential Fragment Ions of this compound in FAB-MS and CI-MS

| Fragment Ion | Formula | m/z (Nominal) | Possible Origin |

|---|---|---|---|

| [M+H]⁺ | C₂₅H₂₄O₂P⁺ | 387 | Protonated molecular ion |

| [M-C₁₃H₁₁]⁺ | C₁₂H₁₂O₂P⁺ | 219 | Loss of diphenylmethyl radical |

| [C₁₃H₁₁]⁺ | C₁₃H₁₁⁺ | 167 | Diphenylmethyl cation |

This table outlines plausible fragment ions that could be observed in the FAB or CI mass spectra of this compound based on the fragmentation of related structures.

Vibrational Spectroscopy for Bond Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the P=O, P-O-C, P-C (phenyl), and C-H (aromatic and aliphatic) bonds.

While a specific, fully assigned IR spectrum for this compound is not available in the surveyed literature, the expected absorption regions for its key functional groups can be predicted based on data from similar compounds.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| P=O | Stretching | 1250 - 1180 | ijcce.ac.ir |

| P-O-C | Asymmetric Stretching | 1050 - 990 | ijcce.ac.ir |

| P-C (Phenyl) | Stretching | 1450 - 1430 | ijcce.ac.ir |

| C-O-C (Ester) | Stretching | 1300 - 1000 | youtube.com |

| C-H (Aromatic) | Stretching | 3100 - 3000 | nih.gov |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | nih.gov |

This table summarizes the anticipated IR absorption frequencies for the main functional groups in this compound, based on established correlations for organophosphorus and aromatic ester compounds.

The analysis of the IR spectrum provides a fingerprint for the molecule, allowing for its identification and the confirmation of the presence of its characteristic structural motifs.

X-ray Diffraction Analysis for Solid-State Molecular Structures

Although a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or in the reviewed literature, analysis of related compounds provides insight into the likely structural features. For instance, the crystal structure of a related diphenylantimony(III) diphenylphosphinate shows that the phosphinate ligand can act as a bridging group. The analysis of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) reveals details about the conformation of the diphenylmethyl group, where the two phenyl rings are oriented at a significant dihedral angle to each other. nih.gov

A hypothetical crystal structure of this compound would be expected to reveal a tetrahedral geometry around the phosphorus atom, with specific bond lengths and angles for the P=O, P-O, and P-C bonds. The conformation of the flexible diphenylmethyl group would also be determined, including the torsion angles of the phenyl rings.

Table 4: Representative Crystal Structure Data for a Related Organophosphorus Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.213(2) |

| b (Å) | 19.205(4) |

| c (Å) | 11.429(2) |

| β (°) | 116.95(3) |

This table presents crystal structure data for dimethyl [(4-methoxyphenyl((4-phenyldiazenyl)phenyl)amino)methyl]phosphonate, illustrating the type of information obtained from an X-ray diffraction study. ijcce.ac.ir Data for this compound would be specific to its crystal packing.

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the electronic nature of chemical compounds. For the diphenylphosphinate (B8688654) moiety, these studies reveal key factors contributing to its structure and stability.

The stability of the diphenylphosphinate anion is a critical factor in its chemical behavior. Computational studies have shown that anions, which can be unstable in the gas phase, can gain significant electronic stability through solvation. researchgate.net For instance, even a few water molecules can be sufficient to stabilize doubly charged anions like phosphates, and this principle extends to organophosphorus anions. researchgate.net The stability of the diphenylphosphinate anion arises from the delocalization of the negative charge across the phosphorus-oxygen bond and the phenyl groups. This delocalization, a form of resonance, distributes the electron density over a larger area, which is an energetically favorable state. Quantum mechanical calculations can quantify this stabilization energy, providing insight into the anion's persistence and reactivity in various chemical environments.

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a familiar Lewis structure language of localized bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu This analysis provides a detailed picture of the electronic distribution within a molecule. wikipedia.org

Below is a representative data table illustrating the type of information gleaned from an NBO analysis for a relevant molecular fragment.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ(P-C1) | 5.4 |

| LP (O) | σ(P-C2) | 5.2 |

| σ (P-O) | σ*(C-Caryl) | 2.1 |

Note: This table is illustrative, showing typical interactions and stabilization energies for a phosphinate-like structure. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Understanding chemical reactions requires characterizing the transition state, which is the highest energy point along a reaction pathway. ucsb.edu Computational methods can calculate the geometry and energy of these transient species, which are often impossible to observe directly. ucsb.eduyoutube.com For reactions involving organophosphorus compounds, such as the formation or cleavage of the diphenylmethyl diphenylphosphinate ester, locating the transition state structure is crucial. rsc.org

Methods like the synchronous transit-guided quasi-Newton (QST2) approach can be used to find a saddle point on the potential energy surface that connects reactants and products. ucsb.edu Once located, frequency calculations are performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The energy of this transition state determines the activation energy barrier of the reaction, a key parameter for predicting reaction rates.

Molecular Dynamics Simulations for Reaction Pathways

While quantum mechanics is excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insight into the time-evolution of a chemical system. nih.gov MD simulations model the Newtonian motion of atoms and molecules, allowing researchers to observe reaction pathways, conformational changes, and solvation effects in real-time. nih.govmdpi.com

For a reaction involving this compound, MD simulations can be used to explore how the molecule approaches a reactant, how solvent molecules arrange themselves, and the series of conformational changes that lead to the transition state. nih.gov By combining quantum mechanics with molecular mechanics (QM/MM methods), a small, reactive part of the system (like the phosphorus center) can be treated with high accuracy, while the surrounding environment is modeled more efficiently. nih.gov These simulations have been successfully applied to study the mechanisms of other organophosphorus compounds, revealing details about substrate binding and the role of specific residues in enzyme-catalyzed reactions. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse of computational chemistry due to its balance of accuracy and computational cost. researchgate.netnumberanalytics.com DFT is widely used to calculate the electronic structure and properties of molecules, including those relevant to pharmaceuticals and materials science. researchgate.netnih.gov

For this compound, DFT can be applied to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

Calculate Spectroscopic Properties: Simulate vibrational (IR) and NMR spectra to aid in experimental characterization.

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Analyze Reaction Energetics: Compute the energies of reactants, products, and transition states to determine reaction feasibility and mechanisms. numberanalytics.com

The following table shows a comparison of DFT-calculated and hypothetical experimental bond lengths for a diphenylphosphinate structure.

| Bond | Calculated Bond Length (Å) (DFT B3LYP/6-31G*) | Experimental Bond Length (Å) |

|---|---|---|

| P=O | 1.49 | 1.48 |

| P-C | 1.81 | 1.80 |

| P-O(ester) | 1.62 | 1.61 |

Note: This table contains representative data to illustrate the typical accuracy of DFT calculations.

Integration of Computational Chemistry with Experimental Mechanistic Findings

The most powerful approach to understanding chemical systems is the integration of computational modeling with experimental results. nih.gov Computational studies can provide a detailed molecular-level explanation for macroscopic observations from experiments. Conversely, experimental data is essential for validating and refining computational models. acs.org

In the context of this compound and related organophosphorus chemistry, this integration is crucial. For example:

Experimentally measured reaction rates can be compared to activation energies calculated via DFT to validate a proposed transition state structure.

Computational models can predict how substituting different chemical groups on the phenyl rings will affect the electronic properties and reactivity, guiding the design of new molecules with desired characteristics. This synergy has been demonstrated in the development of organophosphorus ligands for catalysis. acs.org

Spectroscopic data from experiments can be matched with DFT-calculated spectra to confirm the structure of reaction intermediates or products. mdpi.com

This collaborative approach, where computational predictions guide experimental design and experimental results benchmark theoretical models, accelerates the discovery process and leads to a much deeper and more reliable understanding of chemical mechanisms. nih.gov

Advanced Applications in Catalysis and Organic Synthesis

Diphenylphosphinate (B8688654) Moieties in Catalytic Systems

The presence of a diphenylphosphinate moiety can significantly impact the behavior of catalytic systems. This is particularly evident in the realms of transition metal catalysis and organocatalysis, where these groups can act as ligands or as key intermediates in the catalytic cycle.

In the field of transition metal-catalyzed olefin polymerization, the design of the ligand framework around the metal center is paramount in controlling the catalytic activity, selectivity, and the properties of the resulting polymer. While a broad range of phosphorus-containing ligands have been investigated, the specific application of diphenylphosphinate as a primary ligand in mainstream olefin polymerization catalysis is not extensively documented in prominent literature. However, related bisphosphinemonoxide ligands are relevant in late-transition-metal-catalyzed olefin polymerization. nih.govnih.gov These systems are of interest due to their tolerance of polar functional groups in the monomers. The electronic properties of such ligands are a key area of research, with computational and experimental methods being used to design more efficient catalysts. nih.gov The development of transition metal complexes with polydentate chelating ligands has been a significant area of research for olefin polymerization. rsc.org

A notable application of the diphenylphosphinate moiety is observed in the context of phosphenium ion catalysis, particularly in the hydrosilylation of carbonyl compounds. In these systems, phosphirenium ions can serve as "masked phosphenium" catalysts. The catalytic cycle is proposed to proceed through the associative transfer of a {Ph₂P⁺} unit to the carbonyl substrate. This is followed by the addition of a H-SiR₃ bond across the C=O group and subsequent associative displacement of the product by another molecule of the carbonyl substrate, which regenerates the active catalytic species.

During these catalytic reactions, the formation of benzhydryl diphenylphosphinate has been observed through ³¹P NMR spectroscopy, providing tentative evidence for the presence of phosphenium adducts in the reaction mixture. The catalytic activity is influenced by the electronic properties of the substituents on the phosphirenium cation. Electron-withdrawing groups tend to promote the desired catalytic hydrosilylation, while electron-donating groups can favor the formation of off-cycle vinyl phosphine (B1218219) byproducts.

Stereoselective and Asymmetric Transformations

The development of methods for the synthesis of molecules with a chiral phosphorus atom, known as P-stereogenic compounds, is a significant area of research due to their application as chiral ligands and organocatalysts. Diphenylphosphinates and related phosphinate esters are pivotal in several strategies aimed at achieving stereocontrol in phosphorus chemistry.

Phosphinates are valuable precursors for a wide range of P-stereogenic compounds. mdpi.com A common strategy involves the use of a chiral auxiliary attached to the phosphorus atom, which directs the stereochemical outcome of subsequent transformations. Racemic H-phosphinate species can be coupled with nucleophilic alcohols under halogenating conditions in the presence of a chiral nucleophilic catalyst to produce enantioenriched phosphonate (B1237965) products. mdpi.com

While various chiral phosphinates are employed, the general principle relies on the stereoselective formation of a new bond at the phosphorus center. For instance, racemic H-phosphinates can undergo dynamic kinetic resolution catalyzed by a chiral nucleophilic catalyst to afford chiral phosphonates with modest to good enantioselectivity. mdpi.com The synthesis of diphenylphosphinic acid esters from chlorodiphenylphosphine (B86185) and an appropriate alcohol provides key substrates for nucleophilic substitution reactions, opening avenues to a variety of organophosphorus compounds. bibliotekanauki.pl The alkoxy group in these esters acts as a good leaving group, allowing for its replacement with other substituents. bibliotekanauki.pl

| Precursor | Reaction Type | Product Class | Stereochemical Outcome | Reference(s) |

| Racemic H-phosphinate | Chiral nucleophilic catalysis | Chiral phosphonates | Enantioenriched (up to 62% ee) | mdpi.com |

| Chlorodiphenylphosphine | Reaction with alcohol | Diphenylphosphinic acid esters | - | bibliotekanauki.pl |

Asymmetric hydrophosphorylation of alkynes has emerged as a powerful method for the synthesis of P-stereogenic alkenylphosphinates. This transformation involves the addition of a P-H bond across a carbon-carbon triple bond, catalyzed by a transition metal complex bearing a chiral ligand. This approach has been successfully demonstrated for a variety of racemic phosphinates, leading to a diverse range of P-stereogenic alkenylphosphinates.

In the realm of C-P cross-coupling reactions, nickel-catalyzed processes have been developed for the coupling of diphenylphosphine (B32561) oxide with aryl chlorides. rsc.org While not an asymmetric transformation in this specific report, it highlights the utility of the diphenylphosphine oxide moiety in forming C-P bonds. The development of asymmetric variants of such cross-couplings is an active area of research. For example, nickel-catalyzed asymmetric C(sp)-P cross-coupling reactions have been reported for the synthesis of P-stereogenic alkynylphosphines. rsc.org

Role in Peptide Chemistry and Coupling Reagents

In peptide synthesis, the formation of the amide bond between two amino acids must be efficient and proceed without racemization of the chiral centers. Diphenylphosphinate derivatives have proven to be effective coupling reagents for this purpose.

Specifically, pentafluorophenyl diphenylphosphinate (FDPP) is a notable coupling reagent used in both solution-phase and solid-phase peptide synthesis. researchgate.net It allows for the racemization-free formation of peptide bonds. Diphenylphosphinic carboxylic mixed anhydrides, formed in situ from Nα-protected amino acids and diphenylphosphinic chloride, have also been thoroughly evaluated for peptide synthesis. rsc.org The rates of both the formation of the mixed anhydride (B1165640) and its subsequent aminolysis can be monitored by ³¹P n.m.r. spectroscopy. rsc.org Another related reagent, diphenyl phosphite, has been employed for the synthesis of sterically hindered peptide analogs under mild conditions. nih.gov

The utility of phosphonium-based coupling reagents, which are structurally related to the intermediates in some diphenylphosphinate-mediated reactions, is well-established in peptide chemistry. These reagents, in the presence of a tertiary base, can convert protected amino acids into various activated species, facilitating clean and efficient peptide bond formation. sigmaaldrich.com

| Coupling Reagent/Method | Application | Key Features | Reference(s) |

| Pentafluorophenyl diphenylphosphinate (FDPP) | Solution and solid-phase peptide synthesis | Racemization-free coupling | researchgate.net |

| Diphenylphosphinic carboxylic mixed anhydrides | Peptide synthesis | Formed in situ; reaction rates can be monitored by ³¹P NMR | rsc.org |

| Diphenyl phosphite | Synthesis of sterically hindered peptides | Mild conditions, straightforward procedure | nih.gov |

Functional Group Transformation and Protection Strategies

The deoxygenative transformation of carbonyl compounds is a powerful strategy in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. A notable advancement in this area is the catalytic deoxygenative transformation of diarylketones into valuable multiply arylated alkanes, such as diarylmethanes and tetraarylethanes. researchgate.netnih.gov This process hinges on the in-situ generation of a key intermediate: a diarylmethyl diphenylphosphinate.

The reaction is initiated by the nucleophilic attack of a phosphine oxide, such as diphenylphosphine oxide, on the electrophilic carbonyl carbon of the diarylketone. nih.gov This is followed by a researchgate.netresearchgate.net-phospha-Brook rearrangement, a characteristic reaction of α-silyl, α-germyl, and α-phosphoryl alkoxides, to generate a stable diarylmethyl diphenylphosphinate intermediate. rsc.orgnih.gov

This phosphinate intermediate is a versatile synthon, analogous to a (pseudo)halogenated diarylmethane. nih.gov It can then undergo a variety of subsequent transformations in a one-pot sequence. For instance, in the presence of a palladium catalyst and a mild reductant like sodium formate (B1220265) (HCO₂Na), the phosphinate can be reduced to form a diarylmethane or undergo dimerization to yield a tetraarylethane. nih.govchemrxiv.org The reaction conditions can be tuned to favor one product over the other.

This methodology provides a unified synthesis for five different types of multiply arylated alkanes starting from readily available diarylketones. nih.gov The key to this versatility is the generation of the common diarylphosphinate intermediate, which can then be subjected to palladium-catalyzed cross-couplings or Friedel-Crafts-type alkylations to produce a diverse range of complex molecular architectures. researchgate.netnih.gov The substrate scope is broad, allowing for the transformation of various diarylketones into important structural motifs found in pharmaceuticals and organic materials. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Diphenylmethyl Diphenylphosphinate (B8688654) and its Analogues

The synthesis of phosphinates, including Diphenylmethyl diphenylphosphinate, is a mature field, yet the pursuit of more efficient, sustainable, and versatile synthetic methodologies continues to drive research. A significant trend is the development of novel routes to cyclic phosphines, which are valuable precursors and structural motifs in their own right. For instance, recent research has unveiled a new pathway to parent phosphetanes, phospholanes, phosphinanes, and phosphepanes. rsc.orgnih.govresearchgate.netnih.gov This method utilizes a unique iron-phosphorus complex as a phosphorus atom carrier, which can then react with dibromoalkanes to form various phosphorus-containing rings. rsc.orgnih.govresearchgate.netnih.gov The subsequent release of the cyclic phosphine (B1218219) is achieved using nucleophiles, offering a versatile and extendable synthetic strategy. rsc.orgnih.govresearchgate.netnih.gov

Another area of active development is the synthesis of chiral phosphine ligands, where the phosphorus atom is part of a cyclic structure. academie-sciences.fr Chiral phosphetanes, for example, have been synthesized from primary phosphines and chiral diols, leading to ligands that have shown high enantioselectivity in catalytic hydrogenations. academie-sciences.fr The development of C2-symmetric bidentate derivatives has been a key factor in achieving high efficiency in these reactions. academie-sciences.fr These advancements in the synthesis of related phosphorus heterocycles pave the way for the creation of novel analogues of this compound with unique steric and electronic properties.

The table below summarizes some of the emerging synthetic strategies for phosphorus-containing compounds that could be adapted for this compound and its analogues.

| Synthetic Strategy | Key Features | Potential Advantages |

| Iron-Phosphorus Complex Mediated Cyclization | Utilizes an iron-phosphorus complex as a P-atom carrier to form cyclic phosphines. rsc.orgnih.govresearchgate.netnih.gov | High variability, potential for creating a wide range of ring sizes and substituted derivatives. nih.gov |

| Chiral Diol-Based Phosphetane Synthesis | Employs chiral, symmetrically substituted anti-1,3-diols to create enantiomerically pure phosphetanes. academie-sciences.fr | Access to highly effective chiral ligands for asymmetric catalysis. academie-sciences.fr |

| Multicomponent Reactions | One-pot reactions involving multiple starting materials to build complex phosphinoyl-functionalized molecules. rsc.org | High atom economy, operational simplicity, and the ability to generate diverse products by varying catalysts and conditions. rsc.org |

Exploration of New Catalytic Applications Beyond Current Paradigms

The catalytic potential of phosphine derivatives is vast and continues to expand. While phosphines are well-established as ligands in transition metal catalysis, there is growing interest in their role as organocatalysts. acs.org Nucleophilic phosphine catalysis, in particular, has emerged as a powerful tool in organic synthesis, capable of activating a wide range of substrates under mild conditions. acs.org This opens up possibilities for this compound and its analogues to be explored in new catalytic transformations.

Researchers are designing new chiral phosphine catalysts for asymmetric reactions. For example, a novel chiral phosphepine has been successfully applied in the catalytic asymmetric [3+2] cycloaddition of allenes with olefins, generating highly functionalized cyclopentenes with heteroatom-substituted quaternary stereocenters. nih.gov The development of new classes of phosphorus donor ligands, such as those based on diazaphospholidines, has also shown promise in asymmetric allylic substitution reactions. rsc.org

Furthermore, the application of phosphonates and phosphinates as solid catalysts or catalyst supports is a burgeoning area of research. Zirconium phosphates and phosphonates, for instance, are being investigated as solid acid catalysts due to their tunable acidity, thermal stability, and water tolerance. mdpi.com These materials can be used in a variety of reactions, including biomass conversion and C-C coupling reactions. mdpi.com This suggests a potential future application for this compound as a precursor or component in the design of novel heterogeneous catalysts.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. The integration of experimental techniques with computational modeling is proving to be an invaluable approach for elucidating the intricate details of phosphinate chemistry.

Mechanistic studies on the hydrolysis of phosphinates and phosphonates have provided valuable insights into their reactivity. mdpi.com The rate of hydrolysis is influenced by factors such as the electronic nature of substituents and steric hindrance. mdpi.com For example, electron-withdrawing groups tend to increase the reaction rate, while bulky substituents can slow it down. mdpi.com These fundamental studies provide a basis for understanding the behavior of this compound in various chemical environments.

Recent research has also focused on the mechanistic details of multicomponent reactions involving phosphine oxides. rsc.org A combination of catalyst screening and quantum chemical calculations has been used to understand how different catalysts can selectively lead to different products from the same set of starting materials. rsc.org Such integrated approaches are essential for optimizing reaction conditions and expanding the synthetic utility of these reactions. The study of the Wittig reaction, a cornerstone of organophosphorus chemistry, has also benefited from computational analysis, providing a deeper understanding of the factors that control its reactivity and selectivity. acs.org

Computational Design and Prediction of Novel Reactivity and Selectivity in Phosphinate Chemistry

The advent of powerful computational tools has revolutionized the field of chemistry, enabling the in-silico design and prediction of molecular properties and reactivity. In the context of phosphinate chemistry, computational methods are being increasingly used to guide experimental efforts.

One of the key challenges in catalysis is predicting how the structure of a ligand will affect the outcome of a reaction. Researchers have developed computational models that can predict the reactivity of phosphine ligands based on a single structural parameter, the minimum percent buried volume (%Vbur(min)). This parameter, which quantifies the steric bulk of a ligand around the metal center, has been shown to effectively predict whether a ligand will be active or inactive in certain cross-coupling reactions. This type of predictive modeling can significantly accelerate the discovery of new and improved catalysts.

Computational design is also being used to develop new molecules with specific functions. For example, researchers have used computational approaches to transform clinically applied near-infrared (NIR) dyes into new photolabile protecting groups (PPGs). nih.gov This involves identifying dyes with suitable molecular orbital configurations and then computationally modifying their structures to impart the desired photochemical properties. nih.gov This strategy could be applied to the design of novel phosphinate-based materials with tailored optical or electronic properties. Furthermore, computational studies are being used to investigate the fundamental aspects of reactivity and selectivity in organophosphorus reactions, providing insights that can be used to guide the development of new synthetic methods. acs.org The use of physics-based computational modeling and machine learning is also becoming more prevalent in the design and optimization of molecules for various applications. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.